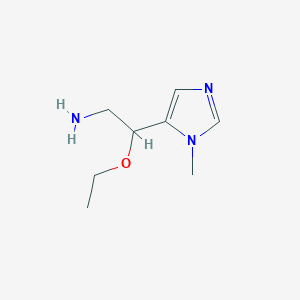
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach includes the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole, which can then be further modified .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions are typically catalyzed by erbium triflate and involve various α-azido chalcones, aryl aldehydes, and anilines .
化学反応の分析
Types of Reactions
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitroimidazole derivatives.
Reduction: Reduction reactions can convert nitroimidazole derivatives back to their amine forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often require nucleophiles such as halides or alkoxides .
Major Products Formed
Major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties
作用機序
The mechanism of action of 2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can disrupt the normal function of microbial cells, leading to their death. Additionally, the compound can scavenge free radicals, providing antioxidant effects .
類似化合物との比較
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
2-(1H-Imidazol-1-yl)ethanol: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and amine groups provide additional sites for chemical modification, enhancing its versatility in various applications .
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-ethoxy-2-(3-methylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-3-12-8(4-9)7-5-10-6-11(7)2/h5-6,8H,3-4,9H2,1-2H3 |
InChIキー |
CIRPBIXEZBBJRJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN)C1=CN=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)
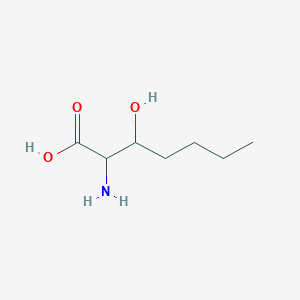
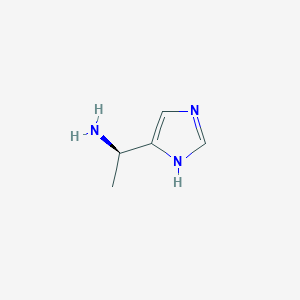
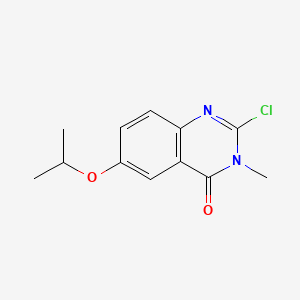



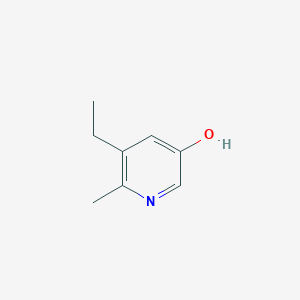
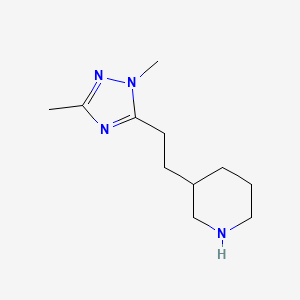

![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
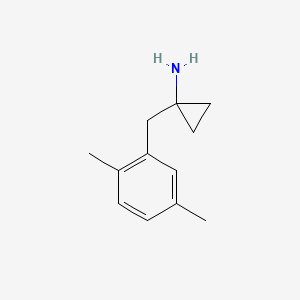
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)

